

physicochemical characteristics of 2-Amino-3-methylbenzonitrile

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Compound of Interest

Compound Name: 2-Amino-3-methylbenzonitrile

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An In-depth Technical Guide to the Physicochemical Characteristics of **2-Amino-3-methylbenzonitrile**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of the physicochemical characteristics of **2-Amino-3-methylbenzonitrile** (CAS No: 69797-49-5), a key heterocyclic building block in contemporary drug discovery and materials science. As a substituted aminobenzonitrile, its unique electronic and structural features—conferred by the interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitrile moiety—make it a molecule of significant interest. This document synthesizes theoretical knowledge with practical, field-proven insights into its structural, physical, and spectroscopic properties. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this compound for application in synthesis, lead optimization, and materials engineering. We will delve into its core properties, predictive spectroscopic signatures, and the causality behind its behavior, supported by robust experimental protocols designed for validation and reproducibility.

Molecular Identity and Core Properties

2-Amino-3-methylbenzonitrile is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a nitrile (-C≡N) group. The ortho-positioning of the

amino and nitrile groups, coupled with the adjacent methyl group, creates a distinct electronic and steric environment that governs its reactivity and physical properties.

The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle, while the amino group is a classic electron-donating group and a hydrogen bond donor. This "push-pull" electronic arrangement is fundamental to its utility in constructing complex molecular architectures. Benzonitrile derivatives are prevalent in medicinal chemistry, often serving as key intermediates or core scaffolds in the development of kinase inhibitors and other targeted therapeutics.[\[1\]](#)[\[2\]](#)

Structural and Physical Data Summary

The fundamental physicochemical data for **2-Amino-3-methylbenzonitrile** are summarized below. It is critical to note that while some data are empirically determined, others are predicted based on the analysis of structurally analogous compounds and computational models.

Property	Value	Source(s)
CAS Number	69797-49-5	[3][4]
Molecular Formula	C ₈ H ₈ N ₂	[3][5]
Molecular Weight	132.16 g/mol	[3][4]
Appearance	Predicted to be a crystalline solid, likely off-white to yellow.	[6][7]
Melting Point	Data not widely reported; predicted to be higher than 2-aminobenzonitrile (50-51 °C) due to increased molecular weight and potential for varied crystal packing.	[8]
Boiling Point	Not available; likely decomposes at atmospheric pressure. High boiling point expected under vacuum.	[9]
Solubility	Predicted to be poorly soluble in water, but soluble in polar organic solvents such as ethanol, acetone, acetonitrile, and DMSO.	[10][11]
Predicted XlogP	1.9	[5]

Structural Representation and Functional Group Analysis

The interplay of the functional groups dictates the molecule's chemical personality. The diagram below highlights these key groups and their primary electronic influence on the aromatic system.

Caption: Key functional groups and their electronic effects on the aromatic ring.

Spectroscopic Profile: A Predictive Analysis

Direct empirical spectra for **2-Amino-3-methylbenzonitrile** are not widely published. However, a highly accurate spectroscopic profile can be predicted based on established principles and data from analogous structures. This predictive analysis is crucial for quality control, reaction monitoring, and structural confirmation.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation. The predicted spectrum is a direct reflection of the unique electronic environment of each proton and carbon nucleus.

- ¹H NMR (Predicted, 400 MHz, CDCl₃):
 - Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the benzene ring will appear as a complex multiplet system. The proton positioned between the amino and methyl groups will likely be the most upfield due to the combined electron-donating effects.
 - Amine Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary significantly with concentration and solvent due to hydrogen bonding.[12]
 - Methyl Protons (δ 2.1-2.3 ppm): A sharp singlet integrating to three protons, representing the -CH₃ group.
- ¹³C NMR (Predicted, 100 MHz, CDCl₃):
 - Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected. The carbon bearing the amino group will be significantly shielded (upfield), while the carbon attached to the nitrile group will be deshielded (downfield).
 - Nitrile Carbon (δ ~118 ppm): A characteristically sharp signal for the -C≡N carbon.[13]
 - Methyl Carbon (δ ~20 ppm): An upfield signal corresponding to the -CH₃ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides unambiguous evidence for the presence of key functional groups. The C≡N stretch is particularly diagnostic.

- Key IR Absorptions (Predicted, cm^{-1}):
 - N-H Stretch (3350-3500 cm^{-1}): Two distinct, sharp-to-medium bands characteristic of a primary amine (-NH₂).[14]
 - C-H Stretch (Aromatic) (3000-3100 cm^{-1}): One or more weak bands.
 - C-H Stretch (Aliphatic) (2850-3000 cm^{-1}): Bands corresponding to the methyl group.
 - C≡N Stretch (2220-2240 cm^{-1}): A sharp, intense peak. Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[14]
 - N-H Bend (1580-1650 cm^{-1}): A medium to strong scissoring vibration.
 - C=C Stretch (Aromatic) (~1450-1600 cm^{-1}): Multiple bands of varying intensity.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

- Predicted Fragmentation (Electron Ionization, EI):
 - Molecular Ion (M⁺): An intense peak at m/z = 132.
 - Key Fragments: Expect losses corresponding to stable neutral molecules or radicals. Common fragmentation pathways for related molecules include the loss of HCN (m/z = 105) and the loss of a methyl radical (CH₃, m/z = 117).[15][16]

Relevance in Drug Discovery and Development

The aminobenzonitrile scaffold is a "privileged structure" in medicinal chemistry. Its rigidity, defined vector projections for substituents, and ability to engage in multiple non-covalent interactions make it an ideal starting point for inhibitor design.

- Kinase Inhibition: The nitrile group is an effective hydrogen bond acceptor and can serve as a bioisostere for other functional groups, making it a common feature in ATP-competitive kinase inhibitors.[1]
- Receptor Antagonism: Derivatives of **2-Amino-3-methylbenzonitrile** have been synthesized and evaluated as potent dual antagonists for the A_{2A} and A_{2B} adenosine receptors, which are important targets in immuno-oncology.[17]
- Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can impart favorable pharmacokinetic properties to a drug candidate.[18] The amino group, however, provides a potential site for metabolic modification (e.g., N-acetylation), a factor that must be considered during lead optimization.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related aminobenzonitriles provide a reliable guide for safe handling.

- Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed or in contact with skin.[19][20][21]
- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[20]
 - Avoid breathing dust, fumes, or vapors.[19]
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.
 - Keep away from incompatible substances such as strong oxidizing agents.

- Store locked up.[19]

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems, providing accurate and reproducible data. The causality behind each step is explained to ensure a deep understanding of the methodology.

General Workflow for Physicochemical Characterization

This diagram outlines the logical flow for a comprehensive analysis of a new batch of **2-Amino-3-methylbenzonitrile**.

Caption: Standard experimental workflow for compound characterization.

Protocol: Melting Point Determination (Capillary Method)

- Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically $<1^{\circ}\text{C}$) suggests high purity, while a broad range indicates the presence of impurities.
- Methodology:
 - Sample Preparation: Finely powder a small amount of **2-Amino-3-methylbenzonitrile** using a spatula. Impurities can be trapped in larger crystals, and powdering ensures homogeneity.
 - Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height). Invert and tap the sealed end on a hard surface to pack the sample tightly. A well-packed sample ensures uniform heat transfer.
 - Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
 - Rapid Scan: Heat the sample rapidly to determine an approximate melting range. This saves time and prevents thermal degradation from prolonged heating.
 - Accurate Determination: Prepare a new sample. Heat rapidly to $\sim 10^{\circ}\text{C}$ below the approximate melting point found in step 4. Then, reduce the heating rate to $1-2^{\circ}\text{C}$ per

minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

- Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This is the melting range.

Protocol: Solubility Screening (Isothermal Method)

- Principle: This method determines the saturation solubility of the compound in various solvents, which is critical for designing reaction conditions, purification strategies, and formulation development.
- Methodology:
 - Solvent Selection: Choose a representative panel of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane). This panel covers a range of polarities and hydrogen bonding capabilities.
 - Sample Preparation: To 1 mL of each solvent in a separate, sealed vial, add a pre-weighed excess of **2-Amino-3-methylbenzonitrile** (e.g., 20 mg). An excess is required to ensure a saturated solution is formed.
 - Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours. This duration is chosen to ensure the system reaches solid-liquid equilibrium.
 - Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the vials. This step is crucial to avoid sampling undissolved solid.
 - Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute this aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of an HPLC-UV detector.
 - Analysis: Analyze the diluted sample by a calibrated HPLC-UV method to determine its concentration. The original solubility is then back-calculated. The use of a calibrated HPLC method provides a highly accurate and reproducible measurement.

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References

- 1. benchchem.com [benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. 2-Amino-3-methylbenzonitrile - [sigmaaldrich.com]
- 5. PubChemLite - 2-amino-3-methylbenzonitrile (C8H8N2) [pubchemlite.lcsb.uni.lu]
- 6. Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data | High-Purity Supplier China [nj-finechem.com]
- 7. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. iris.unito.it [iris.unito.it]
- 16. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
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